4-pyrazol-1-ylbenzoate;4-(1-Pyrazolyl)benzoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Pyrazolyl)benzoic Acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzoic acid with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for 4-(1-Pyrazolyl)benzoic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Pyrazolyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
4-(1-Pyrazolyl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Pyrazolyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic Acid: Another derivative of benzoic acid with a pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-yl)benzoic Acid: Similar structure but with the pyrazole ring attached at the 3-position.
Uniqueness
4-(1-Pyrazolyl)benzoic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrazole ring attachment can affect the compound’s interaction with molecular targets and its overall properties .
Properties
Molecular Formula |
C10H7N2O2- |
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Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-pyrazol-1-ylbenzoate |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14)/p-1 |
InChI Key |
XOEKYPIBVOGCDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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